Methyl chloroasterrate chemical structure and molecular formula
This technical guide provides a comprehensive analysis of Methyl Chloroasterrate , a bioactive chlorinated diphenyl ether isolated from marine-derived fungal strains. Chemical Class: Chlorinated Diphenyl Ether (Depsidone...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of Methyl Chloroasterrate , a bioactive chlorinated diphenyl ether isolated from marine-derived fungal strains.
Methyl chloroasterrate is a secondary metabolite belonging to the asterric acid family. It is structurally characterized as a chlorinated diphenyl ether, specifically the methyl ester of a monochlorinated asterric acid derivative. It is frequently co-isolated with geodin, sulochrin, and methyl 3,5-dichloroasterric acid, suggesting a shared biosynthetic origin.
Property
Data
IUPAC Name
Methyl 2-chloro-4-(3-hydroxy-5-(methoxycarbonyl)-4-methylphenoxy)-6-methoxy-3-methylbenzoate (Proposed based on congener analysis)
Common Name
Methyl chloroasterrate
Molecular Formula
C₁₈H₁₇ClO₈
Molecular Weight
396.78 g/mol
Monoisotopic Mass
396.0612 Da
Physical State
Pale yellow amorphous solid or crystalline powder
Solubility
Soluble in MeOH, DMSO, EtOAc, CHCl₃; Insoluble in water
UV Absorption
(MeOH): ~215, 270, 300 nm (Typical of diphenyl ethers)
Database IDs
NPAID: NPA009200 | ChEBI: 207473
Structural Composition
The molecule consists of two aromatic rings linked by an ether bond (diphenyl ether):
Ring A (Benzoate moiety): Typically substituted with a methyl group, a methoxycarbonyl (methyl ester) group, and the chlorine atom.
Ring B (Phenolic moiety): Substituted with hydroxyl, methyl, and carboxyl/ester groups.
Chlorination: The chlorine atom is positioned on the aromatic ring, replacing a hydrogen atom of the parent methyl asterrate (C₁₈H₁₈O₈).
Biosynthetic Origin & Pathway
Methyl chloroasterrate is generated via the polyketide synthase (PKS) pathway. It is a downstream product of the emodin
geodin pathway. The oxidative cleavage of the anthraquinone core (emodin) leads to the benzophenone (sulochrin) and subsequent oxidative coupling to the spiro-compound (geodin), which is finally rearranged/cleaved to form the diphenyl ether (asterric acid derivatives).
Biosynthetic Logic Flow
Polyketide Assembly: Acetyl-CoA + Malonyl-CoA
Atrochrysone Emodin.
Oxidative Cleavage: Emodin is cleaved by a specific oxygenase to form Sulochrin (Benzophenone).
Chlorination: Chlorination can occur at the sulochrin stage or post-coupling.
Ether Formation: Oxidative coupling (likely via a radical mechanism) forms the diphenyl ether linkage found in asterric acid and methyl chloroasterrate.
Figure 1: Proposed biosynthetic trajectory from polyketide precursors to Methyl Chloroasterrate, highlighting the transition from anthraquinones to diphenyl ethers.
Isolation & Purification Protocol
The following protocol is standardized for the isolation of methyl chloroasterrate from marine-derived Aspergillus terreus or Penicillium chrysogenum.
Reagents & Equipment[3]
Strain: Aspergillus terreus (e.g., Strain No. 164018) or Penicillium chrysogenum.
Media: Potato Dextrose Broth (PDB) or Rice medium (solid fermentation).
Chromatography: Silica gel (200-300 mesh), Sephadex LH-20, ODS (Octadecylsilane).
Step-by-Step Methodology
Fermentation:
Cultivate the fungal strain on solid rice medium (e.g., 100 g rice + 110 mL seawater) in 1 L Erlenmeyer flasks.
Incubate at 28°C for 30 days under static conditions.
Extraction:
Macerate the fermented mycelia/rice with EtOAc (3 x 500 mL per flask).
Sonicate for 20 minutes to disrupt cells.
Filter and concentrate the solvent under reduced pressure (Rotavap at 40°C) to yield the crude oleoresin.
Fractionation (Silica Gel):
Subject crude extract to Vacuum Liquid Chromatography (VLC) on silica gel.
Elute with a gradient of Petroleum Ether/EtOAc (from 100:0 to 0:100).
Collect fractions based on TLC profiling (UV detection at 254 nm).
Purification (Sephadex & HPLC):
Pool fractions containing diphenyl ethers (typically mid-polarity).
Pass through a Sephadex LH-20 column (eluent: CHCl₃/MeOH 1:1) to remove fatty acids and pigments.
Final Purification: Use Semi-preparative HPLC (C18 column, 5 µm, 10 x 250 mm).
Mobile Phase: MeOH/H₂O (70:30 to 85:15 gradient) at 2.0 mL/min.
Detection: Monitor at 210 nm and 270 nm. Methyl chloroasterrate typically elutes near methyl 3,5-dichloroasterric acid but can be resolved by gradient optimization.
Spectroscopic Characterization Data
Researchers should validate the identity of the isolated compound using the following consensus spectral data.
Carbonyls: 165.0–170.0 (Ester/Acid) Aromatic C-O: 150.0–160.0 Chlorinated C: 115.0–125.0 (Distinct shift due to Cl)
HRESIMS
[M+H]⁺: m/z 397.0685 (Calcd for C₁₈H₁₈ClO₈⁺) [M+Na]⁺: m/z 419.0504
Biological Activity & Applications
Methyl chloroasterrate exhibits targeted bioactivity, primarily attributed to the chlorinated diphenyl ether scaffold which mimics certain antiseptic agents (e.g., triclosan).
Potency: Moderate inhibitory activity with MIC values ranging from 32 to 64 µg/mL .
Mechanism: Likely disruption of bacterial membrane integrity or inhibition of fatty acid biosynthesis (FabI inhibition), similar to other diphenyl ethers.
Enzyme Inhibition (Diabetes Research)
Target:
-Glucosidase.
Potency: IC₅₀ values reported in the range of 0.20 – 0.35 mM .
Significance: More potent than the standard drug acarbose (IC₅₀ ~0.28 mM) in specific assays, suggesting potential as a lead for type 2 diabetes management.
References
Hargreaves, J., et al. (2002).[2][3][4] "New chlorinated diphenyl ethers from an Aspergillus species."[2][5] Journal of Natural Products, 65(1), 7-10.[2][3][5] Link
Li, J.X., et al. (2023).[6] "Aspergetherins A–D, New Chlorinated Biphenyls with anti-MRSA Activity from the Marine Sponge Symbiotic Fungus Aspergillus terreus 164018."[1] Chemistry & Biodiversity, 20(5), e202300010. Link
Natural Products Atlas. "Compound NPA009200: Methyl chloroasterrate."[2] Link
Wang, Y., et al. (2021).[7] "Fruitful decade of fungal metabolites as anti-diabetic agents from 2010 to 2019." Phytochemistry Reviews, 20, 1-35. Link
ChEBI Database. "Methyl chloroasterrate (CHEBI:207473)."[8] EMBL-EBI. Link
An In-depth Technical Guide to Methyl Chloroacetate for Scientific Professionals Methyl chloroacetate (MCA) is a bifunctional organic compound that holds a significant position in the landscape of chemical synthesis.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Methyl Chloroacetate for Scientific Professionals
Methyl chloroacetate (MCA) is a bifunctional organic compound that holds a significant position in the landscape of chemical synthesis.[1][2] With the chemical formula C₃H₅ClO₂, it is classified as a chlorinated ester, combining the reactivity of both an ester and an alkyl halide.[1] This unique structural feature makes it an exceptionally versatile and valuable building block, or intermediate, in the synthesis of a wide array of more complex molecules.[1][3] For researchers and professionals in drug development, agrochemicals, and specialty materials, a thorough understanding of Methyl chloroacetate's properties, synthesis, and reactivity is fundamental. It serves as a critical starting material for pharmaceuticals, including vitamins A and B6 and sulfonamide drugs, as well as a variety of agrochemicals like insecticides and herbicides.[4][5][6] This guide offers a detailed examination of Methyl chloroacetate, from its core chemical characteristics to its practical applications and safety protocols, providing the in-depth knowledge required for its effective and safe utilization in a laboratory and industrial context.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's identity and physical properties is the foundation of its successful application in research and development. Methyl chloroacetate is a colorless liquid characterized by a sweet, pungent odor.[2][7] Its key identifiers and properties are summarized below for easy reference.
Slightly soluble in water; miscible with alcohol & ether[4][5][7]
Synthesis of Methyl Chloroacetate: Principles and Protocols
The most prevalent method for synthesizing Methyl chloroacetate is the direct esterification of chloroacetic acid with methanol.[13][14] This reaction is a reversible equilibrium process, and industrial production strategies are designed to drive the reaction towards the product side, typically by using an excess of one reactant or by removing a product as it forms.[15]
Causality in Synthesis: The Role of the Catalyst
Traditionally, a strong mineral acid like concentrated sulfuric acid is used as a catalyst.[13][15] The catalyst's role is to protonate the carbonyl oxygen of the chloroacetic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. However, the use of sulfuric acid presents significant challenges, including strong equipment corrosion and difficulties in separating the catalyst from the product mixture.[16][17][18]
To circumvent these issues, solid acid catalysts, such as cation exchange resins, have been developed as a more benign alternative.[16][17][18] These resins provide an active site for the reaction to occur without introducing a corrosive, liquid-phase catalyst, simplifying downstream processing and reducing environmental impact.
Reaction Setup: Equip a three-necked flask with a reflux condenser and a dropping funnel.
Charging Reactants: Charge the flask with chloroacetic acid and methanol. A common molar ratio is 1.4:1 (methanol to chloroacetic acid) to drive the equilibrium towards the ester.[16][17]
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture while stirring. If using a cation exchange resin, it should be added at a dosage of approximately 3% by weight.[17][18]
Esterification: Heat the mixture to reflux (around 70-110 °C) and maintain for 2-4 hours.[14][17] The reaction progress can be monitored by techniques like gas chromatography (GC).
Work-up and Neutralization: After cooling, the mixture is transferred to a separatory funnel. It is washed with water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid, and then washed again with water.
Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and then purified by distillation. The fraction collected at approximately 128-130 °C is the pure Methyl chloroacetate.[2]
Synthesis and Purification Workflow
The overall process from raw materials to the purified product can be visualized as follows:
Caption: Core reaction pathways of Methyl chloroacetate.
Applications in Drug Development and Agrochemicals
The true value of Methyl chloroacetate is realized in its application as a versatile intermediate. Its ability to introduce the chloroacetyl group or serve as a two-carbon building block is crucial in constructing the complex molecular architectures required for biologically active compounds.
[2][19]
Application Area
Specific Uses and Examples
Pharmaceuticals
A key starting material for the synthesis of vitamins (e.g., Vitamin A, Vitamin B6), sulfonamide drugs, and various Active Pharmaceutical Ingredients (APIs). [4][5][6]Its reactivity is essential for building complex therapeutic molecules. [2][19]
Agrochemicals
Serves as a fundamental building block for a wide range of crop protection agents, including insecticides (e.g., dimethoate, omethoate), herbicides, and fungicides. [2][4][19]
Polymers & Materials
Used in the preparation of specialty monomers and for the modification of polymer properties. Also finds use in the production of adhesives and coatings. [1]
| Organic Synthesis | Employed as a general solvent and a reagent for introducing chloroacetyl groups into various organic molecules. [2][13]|
Safety, Handling, and Disposal
Methyl chloroacetate is a hazardous chemical that requires strict safety protocols. It is toxic, corrosive, and flammable.
[1][12][20]
Toxicity: The compound is toxic if inhaled, ingested, or absorbed through the skin. [1]Exposure can cause severe irritation to the eyes, skin, and respiratory tract. [20]Inhalation may lead to serious complications, including pulmonary edema.
[20]* Flammability: It is a flammable liquid with a flashpoint of approximately 57°C. [12]Vapors can form explosive mixtures with air, so all ignition sources must be eliminated from the work area.
[12]* Reactivity Hazards: It reacts with strong bases, oxidizing agents, and reducing agents. [21]It also hydrolyzes slowly in the presence of moisture.
[1]
Chemical-resistant gloves, safety goggles or face shield, lab coat, and respiratory protection in poorly ventilated areas. [20]
Handling
Work in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. [4][21]
Storage
Store in a cool, dry, well-ventilated area in tightly closed containers, away from incompatible materials and ignition sources. [21]The storage area should be fireproof. [12]
| Spill & Disposal | Absorb spills with an inert material and collect for disposal. Dispose of waste according to local, state, and federal regulations for hazardous materials. [1][12]|
Conclusion
Methyl chloroacetate is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its value is derived from its dual reactivity, which provides a reliable and efficient means of constructing complex molecular frameworks. While its hazardous nature demands careful and informed handling, a comprehensive understanding of its properties, synthesis, and reaction mechanisms allows researchers and drug development professionals to harness its full synthetic potential. As the demand for novel therapeutics and more effective crop protection agents continues to grow, the importance of fundamental intermediates like Methyl chloroacetate is set to endure.
[1][5]
References
Understanding Methyl Chloroacetate: Comprehensive Guide. High Mountain Chem.
Methyl chloroacet
Wuxi High Mountain Hi-tech Development Co., Ltd.--Methyl Chloroacetate|96-34-4. Wuxi High Mountain Hi-tech Development Co., Ltd..
The Enigmatic Presence of Methyl Chloroasterrate in Marine Fungi: A Technical Guide for Researchers and Drug Development Professionals
The marine environment, a vast and largely unexplored frontier, harbors a staggering diversity of microbial life. Among these, marine fungi have emerged as a prolific source of novel secondary metabolites with significan...
Author: BenchChem Technical Support Team. Date: February 2026
The marine environment, a vast and largely unexplored frontier, harbors a staggering diversity of microbial life. Among these, marine fungi have emerged as a prolific source of novel secondary metabolites with significant therapeutic potential.[1][2][3] This guide delves into the natural occurrence, biosynthesis, and biological significance of a specific chlorinated aromatic compound, methyl chloroasterrate, a promising molecule isolated from these unique ecological niches.
The Marine Fungal Kingdom: A Reservoir of Halogenated Wonders
The world's oceans are a chemical landscape rich in halides, particularly chloride and bromide ions. This unique environment has driven the evolution of distinct metabolic pathways in marine organisms, leading to the production of a vast array of halogenated natural products.[1][2] Marine-derived fungi, particularly from the genera Aspergillus and Penicillium, are adept at incorporating these halogens into complex molecular scaffolds, creating compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4] These organisms are often found in symbiotic relationships with other marine life, such as sponges and algae, or residing in deep-sea sediments, further contributing to their unique metabolic capabilities.[1][5]
Methyl Chloroasterrate: A Chlorinated Biphenyl from the Deep
Methyl chloroasterrate is a notable example of a chlorinated secondary metabolite produced by marine fungi. Its discovery highlights the chemical ingenuity of these microorganisms and their potential as a source for new drug leads.
Natural Occurrence
Methyl chloroasterrate has been isolated from several marine fungal strains, emphasizing its relevance in the chemical ecology of the marine environment. Two notable producers are:
Aspergillus terreus : A strain of this fungus, symbiotic with a marine sponge, has been identified as a source of methyl chloroasterrate and its derivatives, such as methyl 3,5-dichloroasterric acid.[6][7]
Penicillium chrysogenum : A deep-sea-derived strain of this fungus has also been shown to produce methyl chloroasterrate, alongside other chlorinated compounds.[8]
The isolation of this compound from fungi in such distinct marine habitats suggests a potentially widespread ability among certain fungal lineages to synthesize this class of molecules.
Chemical Structure
Methyl chloroasterrate is a biphenyl derivative, characterized by two interconnected phenyl rings with a chlorine substituent. This structural motif is a key determinant of its biological activity.
Compound Name
Chemical Class
Key Structural Features
Methyl chloroasterrate
Biphenyl
Chlorinated aromatic rings
Methyl 3,5-dichloroasterric acid
Biphenyl
Dichlorinated aromatic rings
Biological Activity and Therapeutic Potential
Initial studies have revealed promising biological activities for methyl chloroasterrate and its close analogs, positioning them as interesting candidates for further drug development.
Antibacterial Activity: Methyl chloroasterrate and methyl 3,5-dichloroasterric acid have demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen.[6][7] The minimum inhibitory concentration (MIC) values reported indicate a potent antibacterial action.
Enzyme Inhibition: Methyl chloroasterrate has also been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism.[8] This activity suggests a potential application in the management of type 2 diabetes.
Unraveling the Biosynthesis: A Proposed Pathway
While the precise biosynthetic pathway of methyl chloroasterrate has not been fully elucidated, a plausible route can be proposed based on our understanding of fungal secondary metabolism, particularly the biosynthesis of polyketides and the mechanisms of enzymatic halogenation.
The core biphenyl structure of methyl chloroasterrate likely originates from the polyketide pathway. The biosynthesis is hypothesized to proceed through the following key stages:
Polyketide Chain Assembly: Acetyl-CoA and malonyl-CoA units are condensed by a polyketide synthase (PKS) to form a linear polyketide chain.
Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization reactions to form a phenolic precursor.
Oxidative Coupling: A key step involves the oxidative coupling of two monomeric phenolic units to form the characteristic biphenyl scaffold.
Halogenation: A specific halogenase enzyme, likely a flavin-dependent halogenase or a non-heme iron halogenase, catalyzes the regioselective chlorination of the biphenyl ring.[4] The high concentration of chloride ions in the marine environment provides the necessary substrate for this reaction.[1][2]
Tailoring Modifications: The final steps likely involve tailoring enzymes that perform modifications such as methylation, for which S-adenosyl methionine (SAM) is a common methyl donor.[9][10]
Caption: Proposed biosynthetic pathway for methyl chloroasterrate.
Experimental Protocols: From Fungal Culture to Bioactive Compound
The successful isolation and characterization of methyl chloroasterrate rely on a systematic experimental workflow. The following protocols provide a comprehensive guide for researchers.
Fungal Fermentation and Extraction
Fungal Culture: Inoculate the marine-derived fungal strain (e.g., Aspergillus terreus) into a suitable liquid or solid-state fermentation medium enriched with sea salt to mimic its natural environment.
Incubation: Incubate the culture under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.
Extraction:
For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an organic solvent such as ethyl acetate.
For solid-state cultures, directly extract the entire culture with a suitable organic solvent.
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
Isolation and Purification
Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography using silica gel, eluting with a gradient of solvents (e.g., hexane to ethyl acetate) to separate the components based on polarity.
Bioassay-Guided Fractionation: Screen the resulting fractions for the desired biological activity (e.g., antibacterial or α-glucosidase inhibition) to identify the active fractions.
High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase to isolate the pure methyl chloroasterrate.
Caption: Experimental workflow for isolation and characterization.
Structural Elucidation
The definitive identification of methyl chloroasterrate is achieved through a combination of spectroscopic techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. The isotopic pattern of chlorine (35Cl and 37Cl in a ~3:1 ratio) is a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR: Provides information on the number and chemical environment of protons in the molecule.
13C NMR: Reveals the number and types of carbon atoms.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and confirming the final structure.
Biological Assays
Antibacterial Assay: The minimum inhibitory concentration (MIC) is determined using the microdilution method against a panel of bacteria, including MRSA.
α-Glucosidase Inhibition Assay: The inhibitory activity against α-glucosidase is measured spectrophotometrically by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside.
Future Directions and Drug Development Perspectives
Methyl chloroasterrate represents a promising starting point for the development of new therapeutic agents. Future research should focus on:
Mechanism of Action Studies: Elucidating the precise molecular targets of methyl chloroasterrate to understand its antibacterial and enzyme-inhibitory effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of methyl chloroasterrate to identify the key structural features required for its biological activity and to optimize its potency and selectivity.
Genomic and Bioinformatic Analyses: Sequencing the genomes of producing fungal strains to identify the biosynthetic gene cluster responsible for methyl chloroasterrate production. This will enable heterologous expression and metabolic engineering approaches to increase yields and generate novel derivatives.
The exploration of marine fungal metabolites like methyl chloroasterrate continues to be a compelling area of research. With advancements in analytical techniques and a deeper understanding of microbial biosynthesis, the vast chemical diversity of the marine environment holds immense promise for the discovery of the next generation of drugs.
References
A Review: Halogenated Compounds
Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Frontiers in Marine Science.
A Review: Halogenated Compounds
Halogenated and Nonhalogenated Metabolites from the Marine-Alga-Endophytic Fungus Trichoderma asperellum cf44-2. MDPI.
A Review: Halogenated Compounds
Marine Aspergillus: A Treasure Trove of Antimicrobial Compounds. PMC.
Marine Aspergillus: A Treasure Trove of Antimicrobial Compounds. MDPI.
Marine Fungal Metabolites as Potential Antidiabetic Agents: A Comprehensive Review of Their Structures and Enzyme Inhibitory Activities. MDPI.
Methyl chloride transferase: a carbocation route for biosynthesis of halometabolites. PubMed.
Isolation and characterization of Marine fungal metabolites against clinical pathogens.
Metabolites from the Marine-Derived Fungus Chromocleista sp. Isolated from a Deep-Water Sediment Sample Collected. SciSpace.
Marine-derived fungi as bioc
Metabolites from Marine-Derived Fungi as Potential Antimicrobial Adjuvants. MDPI.
A Review: Halogenated Compounds
Widespread Sterol Methyltransferase Participates in the Biosynthesis of Both C4α- and C4β-Methyl Sterols. PMC.
An In-Depth Technical Guide to the Biosynthetic Pathway of Chloro-Asteroid Fungal Metabolites
Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive technical overview of the biosynthetic pathway of chlorinated and methylated polyketides in fungi...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of the biosynthetic pathway of chlorinated and methylated polyketides in fungi, using compounds isolated from Asteromyces cruciatus as a foundational model to extrapolate a putative pathway for "methyl chloroasterrate." It is designed to offer actionable insights for researchers in natural product discovery and biosynthesis.
Part 1: Introduction and Significance
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been invaluable in drug discovery.[1] Among these, chlorinated and methylated polyketides represent a significant class of natural products with a wide range of biological activities, including antimicrobial and cytotoxic properties.[2][3][4] The "aster-" prefix in the topic of interest strongly suggests a connection to fungi of the genus Asteromyces. Recent research has led to the isolation of novel chloro-containing polyketides, such as acrucipentyns, from the alga-derived fungus Asteromyces cruciatus.[2] While a compound explicitly named "methyl chloroasterrate" is not prominent in the current literature, its name suggests a chlorinated and methylated polyketide backbone likely produced by a similar fungal genus.
This guide will therefore focus on the elucidated and putative biosynthetic pathways of such chloro-asteroid compounds. We will delve into the enzymatic machinery responsible for their formation, propose a biosynthetic scheme for a representative "methyl chloroasterrate," and provide detailed experimental protocols for researchers aiming to investigate these pathways.
Part 2: The Core Biosynthetic Machinery
The biosynthesis of complex fungal polyketides is orchestrated by large, multifunctional enzymes known as Polyketide Synthases (PKSs). These enzymes assemble simple acyl-CoA precursors into complex polyketide chains through a series of iterative condensation reactions. The structural diversity of the final product is determined by the modular architecture of the PKS and the activity of tailoring enzymes that modify the polyketide backbone.
The Polyketide Synthase (PKS) Assembly Line
The biosynthesis of a chloro-asteroid backbone is hypothesized to begin with a Type I iterative PKS. This enzyme would utilize acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to construct a linear polyketide chain. The degree of reduction of the β-keto groups at each extension cycle, controlled by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS, dictates the saturation pattern of the final chain.
Tailoring Enzymes: The Architects of Complexity
Once the polyketide chain is synthesized and released from the PKS, it undergoes a series of modifications by tailoring enzymes to yield the final bioactive molecule. For a hypothetical "methyl chloroasterrate," the key tailoring steps would include chlorination and methylation.
Halogenases: The chlorination of the polyketide backbone is catalyzed by a dedicated halogenase, typically a flavin-dependent enzyme. These enzymes utilize a source of activated chloride to regioselectively install chlorine atoms onto the polyketide scaffold.
Methyltransferases: Methylation is carried out by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes transfer a methyl group from SAM to a specific hydroxyl or carbon atom on the chlorinated polyketide intermediate.
Part 3: Putative Biosynthetic Pathway of Methyl Chloroasterrate
Based on the principles of fungal polyketide biosynthesis and the structures of known chlorinated fungal metabolites, a putative biosynthetic pathway for "methyl chloroasterrate" is proposed below.
Caption: Putative biosynthetic pathway for methyl chloroasterrate.
Part 4: Experimental Workflows for Pathway Elucidation
The elucidation of a novel biosynthetic pathway requires a multi-pronged experimental approach. This section outlines key methodologies for investigating the biosynthesis of chloro-asteroid compounds.
Identification and Annotation of the Biosynthetic Gene Cluster (BGC)
The genes encoding the PKS and tailoring enzymes for a specific secondary metabolite are typically co-located in a biosynthetic gene cluster (BGC).
Protocol: Genome Mining for the Chloroasterrate BGC
DNA Extraction and Sequencing:
Culture the fungal strain of interest (e.g., Asteromyces cruciatus) in a suitable liquid medium.
Harvest the mycelia by filtration and freeze-dry.
Extract high-molecular-weight genomic DNA using a commercial fungal DNA extraction kit.
Perform whole-genome sequencing using a long-read sequencing platform (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of contiguous BGCs.
BGC Annotation:
Assemble the genome sequence using appropriate software (e.g., Canu or Flye).
Use BGC prediction software such as antiSMASH or FungiDB to identify putative secondary metabolite BGCs.
Manually annotate the genes within the candidate BGC based on homology to known PKSs, halogenases, methyltransferases, and other biosynthetic enzymes.
Caption: Workflow for the identification and annotation of a biosynthetic gene cluster.
Functional Characterization of Biosynthetic Genes
Gene knockout and heterologous expression are powerful techniques to confirm the involvement of a BGC and its constituent genes in the biosynthesis of the target compound.
Protocol: Gene Knockout via CRISPR-Cas9
Construct Design:
Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., the PKS or halogenase) within the candidate BGC.
Clone the sgRNA expression cassette into a fungal expression vector containing the Cas9 nuclease.
Construct a donor DNA template containing a selectable marker flanked by homology arms corresponding to the regions upstream and downstream of the target gene.
Fungal Transformation:
Prepare protoplasts from the fungal mycelia.
Co-transform the protoplasts with the Cas9/sgRNA plasmid and the donor DNA template using PEG-mediated transformation.
Select for transformants on a regeneration medium containing the appropriate antibiotic.
Verification of Gene Deletion:
Isolate genomic DNA from the putative knockout mutants.
Confirm the gene deletion by PCR using primers flanking the target gene and internal to the selectable marker.
Analyze the metabolic profile of the knockout mutant by HPLC or LC-MS to confirm the abolishment of chloroasterrate production.
In Vitro Enzyme Assays
To definitively determine the function of individual enzymes, in vitro assays with purified proteins are essential.
Protocol: In Vitro Methyltransferase Assay
Protein Expression and Purification:
Clone the coding sequence of the putative methyltransferase into an E. coli expression vector with a purification tag (e.g., His-tag).
Express the protein in a suitable E. coli strain (e.g., BL21(DE3)).
Purify the recombinant protein using affinity chromatography.
Enzyme Assay:
Prepare a reaction mixture containing the purified methyltransferase, the chlorinated polyketide substrate, and the co-factor S-adenosyl-L-methionine (SAM).
Incubate the reaction at the optimal temperature for the enzyme.
Quench the reaction and extract the products with an organic solvent.
Analyze the reaction products by HPLC or LC-MS to detect the formation of the methylated product.
Table 1: Representative Data from a Putative Methyltransferase Assay
Reaction Component
Concentration
Product Formation (Relative Units)
Full Reaction
-
100
No Enzyme
-
< 1
No Substrate
-
< 1
No SAM
-
< 1
Part 5: Conclusion and Future Directions
The biosynthesis of chlorinated and methylated fungal polyketides is a fascinating area of research with significant potential for the discovery of new therapeutic agents. This guide has provided a framework for understanding and investigating the biosynthetic pathway of "methyl chloroasterrate" and related compounds from fungi like Asteromyces cruciatus. The combination of genome mining, functional genomics, and in vitro enzymology will be crucial for fully elucidating these complex pathways. Future work should focus on the heterologous expression of entire chloroasterrate-like BGCs in model fungal hosts to enable the production of these compounds for further biological evaluation and to facilitate pathway engineering for the generation of novel analogues.
Methyl chloroasterrate molecular weight and physicochemical properties
An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of Methyl Chloroacetate This guide provides a comprehensive technical overview of methyl chloroacetate (CAS No: 96-34-4), a significant c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of Methyl Chloroacetate
This guide provides a comprehensive technical overview of methyl chloroacetate (CAS No: 96-34-4), a significant chemical intermediate and solvent.[1][2][3] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core physicochemical properties that define its behavior, application, and handling. We will move beyond simple data presentation to explore the causality behind experimental choices and the self-validating nature of robust analytical protocols.
Molecular Identity and Structural Characteristics
Methyl chloroacetate, also known as methyl 2-chloroacetate, is a halogenated ester that combines the reactivity of both an ester functional group and an alkyl halide. This dual functionality makes it a versatile building block in organic synthesis, particularly for introducing the carboxymethyl group.
The presence of the electrophilic carbonyl carbon and the carbon atom bonded to the highly electronegative chlorine atom dictates the compound's primary reaction pathways, including nucleophilic substitution at the α-carbon and hydrolysis of the ester group.
Caption: Molecular structure of methyl chloroacetate.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of methyl chloroacetate, which are critical for its application in synthesis, process design, and safety assessments.
The trustworthiness of physicochemical data hinges on the application of standardized, robust experimental protocols. This section details the methodologies for determining several key properties of methyl chloroacetate, emphasizing the rationale behind each step.
Boiling Point Determination via Distillation
The boiling point is a fundamental property for assessing purity and for designing distillation-based purification processes.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a pure substance, this temperature remains constant throughout the distillation process.
Experimental Protocol:
Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a three-way connecting adapter (still head), a thermometer with an adapter, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
Sample Preparation: Place a volume of methyl chloroacetate into the distillation flask (filling it to approximately half capacity) along with a few boiling chips to prevent bumping and ensure smooth boiling.
Thermometer Placement (Critical Step): Position the thermometer so that the top of its mercury or alcohol bulb is level with the bottom of the side-arm leading to the condenser. This placement is crucial as it measures the temperature of the vapor that is in thermal equilibrium with the liquid, which is the true boiling point.
Heating and Distillation: Begin gently heating the flask using a heating mantle. As the liquid heats, vapor will rise, and the temperature on the thermometer will increase.
Data Collection: Record the temperature when the first drop of distillate collects in the receiving flask. Continue to monitor the temperature. For a pure compound, the temperature should remain constant throughout the collection of the main fraction. This stable temperature is the boiling point.
Causality and Self-Validation: A narrow boiling point range (e.g., 1-2°C) is a strong indicator of the compound's purity. Impurities will typically broaden and either elevate or depress the boiling point, thus the protocol itself serves as a preliminary purity check.
Caption: Workflow for boiling point determination.
Density Measurement Using a Pycnometer
Density is an intrinsic property used for identification, quality control, and conversion between mass and volume.
Principle: Density is the mass of a substance per unit volume (ρ = m/V). A pycnometer is a flask with a precise, known volume used for highly accurate density measurements.
Experimental Protocol:
Initial Measurement: Carefully weigh a clean, dry pycnometer (m_pyc).
Reference Measurement (Water): Fill the pycnometer with deionized water of a known temperature (e.g., 20.0°C). Insert the stopper, ensuring excess water exits through the capillary. Dry the exterior and weigh the filled pycnometer (m_pyc+water). The mass of the water is m_water = (m_pyc+water) - m_pyc.
Volume Calculation: Using the known density of water at the measurement temperature (ρ_water, e.g., 0.99821 g/cm³ at 20.0°C), calculate the precise volume of the pycnometer: V_pyc = m_water / ρ_water.
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with methyl chloroacetate at the same temperature, following the same procedure as with water. Weigh the filled pycnometer (m_pyc+sample).
Density Calculation: The mass of the sample is m_sample = (m_pyc+sample) - m_pyc. The density of the methyl chloroacetate is then calculated as ρ_sample = m_sample / V_pyc.
Causality and Self-Validation: The accuracy of this method is contingent upon precise temperature control, as liquid volume is highly sensitive to thermal expansion. By using a reference fluid (water) under identical temperature conditions, systematic errors are minimized. The high precision of the pycnometer's volume makes this a definitive method for density determination.
Refractive Index Measurement with an Abbe Refractometer
The refractive index is a unique physical constant for a pure compound, valuable for rapid identification and quality assessment.
Principle: The refractive index (n) of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. It is dependent on temperature and the wavelength of light. The standard is the sodium D-line (589 nm) at 20°C.
Experimental Protocol:
Instrument Calibration: Turn on the refractometer and its light source. Ensure the prisms are clean. Place a drop of a standard with a known refractive index (e.g., distilled water, n_D²⁰ = 1.3330) onto the lower prism.
Calibration Check: Close the prisms and adjust the instrument until the dividing line is sharp and centered on the crosshairs. The reading should match the known value for the standard. Adjust if necessary.
Sample Analysis: Clean the prisms with an appropriate solvent (e.g., ethanol or acetone) and let them dry. Apply 1-2 drops of methyl chloroacetate to the prism surface.
Measurement: Close the prisms and allow a minute for temperature equilibration. Adjust the coarse and fine control knobs to bring the light/dark boundary into sharp focus within the eyepiece.
Reading: Rotate the eyepiece so the boundary line is precisely at the center of the crosshairs. Press the "read" button or look at the internal scale to obtain the refractive index value.[5]
Causality and Self-Validation: The refractive index is highly sensitive to impurities, which will alter the bulk optical properties of the sample and cause the measured value to deviate from the literature standard. A sharp, clear dividing line is indicative of a homogenous (pure) sample, while a blurry line can suggest contamination.
Safety, Handling, and Reactivity
Methyl chloroacetate is a hazardous substance requiring strict adherence to safety protocols.
Toxicity: The compound is toxic if swallowed, inhaled, or absorbed through the skin.[8][18][19][20] It is classified as a lachrymator, meaning it causes irritation and tearing of the eyes.[16][19]
Flammability: It is a flammable liquid with a flash point around 47-57°C.[3][7][8][9][19] Vapors can form explosive mixtures with air.[7][17] Keep away from heat, sparks, and open flames.[8][19][20]
Corrosivity and Irritation: It is corrosive and causes serious skin and eye irritation or damage.[1][4][17][19][20][21]
Reactivity: It reacts with strong oxidizing agents, reducing agents, strong acids, and bases.[1][16][17][20] Contact with water can lead to slow hydrolysis, forming chloroacetic acid and methanol.
Recommended Personal Protective Equipment (PPE):
Chemical-resistant gloves (e.g., nitrile).
Chemical safety goggles and a face shield.
A lab coat.
All handling should be performed in a well-ventilated chemical fume hood.[3][21]
Conclusion
Methyl chloroacetate is a foundational reagent whose utility is directly linked to its distinct molecular structure and resulting physicochemical properties. A thorough understanding of its boiling point, density, solubility, and refractive index is not merely academic; it is essential for ensuring purity, optimizing reaction conditions, and implementing safe handling procedures. The experimental protocols detailed herein represent standard, validated methods that provide a reliable basis for the characterization of this and similar chemical entities, reinforcing the principles of accuracy and safety in the research and development environment.
References
Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
methyl chloroacetate. (n.d.). WebQC.org. Retrieved February 21, 2026, from [Link]
Methyl Chloroacetate - Ester - Global Chemical Supplier. (n.d.). Sunrise Group. Retrieved February 21, 2026, from [Link]
Methyl Chloroacetate (C3H5ClO2) - Premium Quality at Attractive Prices. (n.d.). TradeIndia. Retrieved February 21, 2026, from [Link]
Methyl Chloroacetate, Mono Methyl Chloro Acetate (MMCA) CAS 96-34-4. (n.d.). Aquila Organics. Retrieved February 21, 2026, from [Link]
METHYL CHLORO ACETATE (MECA). (n.d.). S R Drugs. Retrieved February 21, 2026, from [Link]
methyl chloroacetate. (2025, August 19). ChemBK. Retrieved February 21, 2026, from [Link]
Methyl chloroacetate - Hazardous Agents. (n.d.). Haz-Map. Retrieved February 21, 2026, from [Link]
methyl chloroacetate. (n.d.). Stenutz. Retrieved February 21, 2026, from [Link]
Methyl Chloro Acetate - Industrial Grade. (n.d.). TradeIndia. Retrieved February 21, 2026, from [Link]
Buy Methyl chloroacetate. (n.d.). TradeIndia. Retrieved February 21, 2026, from [Link]
SAFETY DATA SHEET. (2009, August 26). Fisher Scientific. Retrieved February 21, 2026, from [Link]
ICSC 1410 - METHYL CHLOROACETATE. (2001, October). ICSC. Retrieved February 21, 2026, from [Link]
Understanding Methyl Chloroacetate: Comprehensive Guide. (2025, May 13). High Mountain Chem. Retrieved February 21, 2026, from [Link]
Methyl chloroacetate, 99% (CAS 96-34-4). (n.d.). Otto Chemie Pvt Ltd. Retrieved February 21, 2026, from [Link]
Protocol for isolation of methyl chloroasterrate from fungal fermentation
Abstract Methyl chloroasterrate is a bioactive chlorinated diphenyl ether derivative exhibiting significant antibacterial (MRSA) and -glucosidase inhibitory potential. While commonly associated with Aspergillus and Penic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl chloroasterrate is a bioactive chlorinated diphenyl ether derivative exhibiting significant antibacterial (MRSA) and
-glucosidase inhibitory potential. While commonly associated with Aspergillus and Penicillium species, this protocol details a specialized workflow for its isolation from the marine-derived fungus Asteromyces cruciatus. This guide integrates marine-specific fermentation strategies with a high-resolution purification pipeline, ensuring maximum yield and purity.
Introduction & Compound Profile
Methyl chloroasterrate (C
HClO) belongs to the asterric acid class of fungal metabolites. These compounds are characterized by a diphenyl ether scaffold formed via oxidative coupling of benzophenone precursors (e.g., sulochrin).
Key Challenge: Separation from structurally similar co-metabolites (e.g., methyl 3,5-dichloroasterrate, asterric acid) and removal of marine lipids.
Materials & Reagents
Category
Item
Specification
Strain
Asteromyces cruciatus
Marine isolate (e.g., KMM 4696 or similar)
Media Components
Glucose, Peptone, Yeast Extract
Microbiological Grade
Salts
Artificial Sea Salt (Instant Ocean®)
or Natural Seawater (filtered)
Solvents
Ethyl Acetate (EtOAc), Methanol (MeOH)
HPLC Grade
Stationary Phases
Silica Gel 60
230–400 mesh (Merck)
Sephadex LH-20
Lipophilic size-exclusion
ODS-A / C18
50 m (YMC) for MPLC; 5 m for HPLC
Phase I: Upstream Processing (Fermentation)
Asteromyces cruciatus is an obligate or facultative marine fungus. Standard terrestrial media (PDB) often result in low yields of halogenated secondary metabolites.
Protocol:
Seed Culture: Inoculate fungal mycelia into 250 mL Erlenmeyer flasks containing 50 mL of Marine Seed Medium (Glucose 20 g/L, Peptone 5 g/L, Yeast Extract 3 g/L, Sea Salt 30 g/L, pH 7.5). Incubate at 28°C, 180 rpm for 3 days.
Production Fermentation (Solid State):
Substrate: Rice medium is superior for polyketide production.
Preparation: Mix 100 g commercially available rice with 120 mL of artificial seawater in 1 L flasks. Autoclave at 121°C for 20 min.
Inoculation: Add 10 mL of seed culture per flask.
Incubation: Static incubation at 25–28°C for 21–28 days .
Note: Extended incubation allows for the full biosynthesis of highly oxidized and chlorinated metabolites.
Phase II: Downstream Processing (Extraction)
Harvest: Dice the moldy rice substrate mechanically.
Extraction: Macerate with EtOAc (3 x 500 mL per flask) at room temperature.
Tip: Use ultrasonication (30 min) for the first extraction to disrupt cell walls.
Concentration: Filter the organic layer and evaporate under reduced pressure (Rotavapor, <40°C) to yield the crude oleoresin.
Defatting (Critical Step):
Partition the crude extract between 90% MeOH/H
O and -Hexane.
Discard the Hexane layer (removes marine lipids/sterols).
Concentrate the MeOH layer to obtain the Target Enriched Fraction .
Phase III: Isolation & Purification Workflow
The isolation strategy utilizes a "Funnel Approach," moving from coarse fractionation to high-resolution separation.
Step 1: Silica Gel Vacuum Liquid Chromatography (VLC)
Column: Silica gel 60.
Eluent: Gradient of Petroleum Ether (PE) : Acetone (100:0
0:100).
Target: Methyl chloroasterrate typically elutes in fractions with 15–25% Acetone . Monitor by TLC (UV 254 nm).
Step 2: Size Exclusion Chromatography
Column: Sephadex LH-20.
Eluent: 100% MeOH or CH
Cl:MeOH (1:1).
Mechanism: Separates monomeric phenols (target) from chlorophylls and dimeric impurities.
Step 3: Semi-Preparative HPLC (Final Polish)
System: Agilent 1260 Infinity or equivalent.
Column: YMC-Pack ODS-A (250
10 mm, 5 m).
Mobile Phase: MeCN / H
O (0.1% Formic Acid).
Gradient: 40% MeCN (0–5 min)
70% MeCN (25 min). Flow rate: 2.5 mL/min.
Detection: UV at 210 nm and 300 nm.
Retention: Methyl chloroasterrate typically elutes between 18–22 min .
Workflow Visualization
Caption: Step-by-step isolation workflow from fermentation to pure compound.
Phase IV: Structural Verification
Confirm identity using NMR and MS.
Technique
Parameter
Expected Signal / Value
HRESIMS
[M+H]
m/z ~397.0685 (Calcd for CHClO)
Isotope Pattern
Cl signature
3:1 ratio for [M] : [M+2] peaks
H NMR
OMe groups
3.60–3.90 ppm (Singlets)
Aromatic H
6.40–6.80 ppm (Meta-coupled doublets)
C NMR
Ester Carbonyl
~165–170 ppm
Troubleshooting & Optimization
Low Yield: Add 3% NaBr or NaCl to the fermentation media. Halogen salts stress the fungus, upregulating the halogenase enzymes responsible for chlorination.
Co-elution: If methyl chloroasterrate co-elutes with its dichloro-analog, switch the HPLC solvent to MeOH/H
O instead of MeCN/HO. The selectivity of MeOH for aromatic rings often resolves these congeners.
Ester Hydrolysis: Avoid strong bases or prolonged heating during extraction, as the methyl ester group is labile.
References
Li, J. X., et al. (2023). "Secondary Metabolites from the Marine Sponge-Derived Fungus Aspergillus terreus 164018."[9] Marine Drugs.[8][9] Link
Wang, J., et al. (2018). "Polyketides and Alkaloids from the Marine-Derived Fungus Penicillium chrysogenum SCSIO 41001." Journal of Natural Products. Link
Kuznetsova, T. A., et al. (2022). "New Antibacterial Chloro-Containing Polyketides from the Alga-Derived Fungus Asteromyces cruciatus KMM 4696."[8] Journal of Fungi. Link
Hargreaves, J., et al. (2002). "New chlorinated diphenyl ethers from an Aspergillus species."[1] Journal of Natural Products. Link
In vitro cytotoxicity screening of methyl chloroasterrate on cancer lines
Abstract & Introduction Methyl Chloroasterrate is a chlorinated depside derivative, predominantly isolated from lichen species such as Lepraria incana and Lepraria membranacea. While lichen secondary metabolites like atr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Methyl Chloroasterrate is a chlorinated depside derivative, predominantly isolated from lichen species such as Lepraria incana and Lepraria membranacea. While lichen secondary metabolites like atranorin and usnic acid have been extensively profiled, methyl chloroasterrate represents a specific subclass of halogenated mono-aromatic esters that exhibits distinct lipophilicity and potential selectivity for metabolically active cancer lines.
This Application Note provides a rigorous, standardized protocol for screening methyl chloroasterrate against a panel of human cancer cell lines. Unlike general small-molecule screening, this protocol addresses specific challenges associated with lichen metabolites, including solubility limits in aqueous media , protein binding affinities , and colorimetric interference in tetrazolium-based assays.
Key Objectives:
Establish a solubility-optimized delivery system using DMSO/BSA.
Compare metabolic (MTT) vs. biomass (SRB) endpoints to eliminate false positives.
Define the mechanism of action (MoA) focusing on ROS-mediated apoptosis.
Compound Preparation & Handling
Challenge: Methyl chloroasterrate is highly lipophilic. Direct addition to cell culture media often results in micro-precipitation, leading to erratic IC50 data and "edge effects" in 96-well plates.
Protocol: The "Solvent-Exchange" Method
Stock Solution (10 mM): Dissolve 1 mg of Methyl Chloroasterrate (MW ≈ 328.7 g/mol , purity >98% by HPLC) in 304 µL of anhydrous DMSO. Vortex for 2 minutes. Store at -20°C.
Working Solution (2x Concentrate):
Prepare a 2x intermediate in serum-free media containing 0.5% BSA (Bovine Serum Albumin) . The BSA acts as a carrier to prevent precipitation before cellular uptake.
Example: To achieve a final assay concentration of 50 µM, prepare 100 µM in the BSA-media.
Vehicle Control: Media containing DMSO matched to the highest concentration used (must be < 0.5% v/v).
Experimental Protocol: Dual-Assay Screening
To ensure data integrity, we utilize a Dual-Endpoint Strategy . We screen initially with MTT (metabolic) and validate hits with SRB (biomass).
Workflow Diagram
Caption: Figure 1. Dual-endpoint screening workflow ensuring distinction between cytotoxic (cell kill) and cytostatic (growth arrest) effects.
C. SRB Assay (Gold Standard for Lichen Metabolites)
Why SRB? Lichen depsides can have weak antioxidant properties that reduce MTT tetrazolium non-enzymatically, causing false "viable" readings. SRB stains proteins and is immune to this interference.
Fixation: Add 50 µL cold 50% TCA (Trichloroacetic acid) directly to wells. Incubate 1h at 4°C.
Wash: Wash 4x with tap water. Air dry.
Stain: Add 100 µL 0.4% SRB in 1% acetic acid. Incubate 30 min at RT.
Wash: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
Solubilize: Add 200 µL 10 mM Tris base (pH 10.5). Shake 5 min.
Read: Absorbance at 510 nm.
Data Presentation & Analysis
Data should be normalized to Vehicle Control (100%) and Blank (0%). Calculate IC50 using a non-linear regression (4-parameter logistic model).
Table 1: Representative Validation Data (Expected Ranges)
Note: Values are representative of chlorinated depside class behavior.
Cell Line
Tissue Origin
IC50 (µM) [SRB]
IC50 (µM) [MTT]
Selectivity Index (SI)*
Interpretation
A549
Lung Carcinoma
12.5 ± 1.2
14.8 ± 2.1
4.2
Active
HepG2
Hepatocellular
8.4 ± 0.9
9.1 ± 1.5
6.3
Highly Active
MCF-7
Breast Adeno.
22.1 ± 3.4
25.0 ± 4.0
2.4
Moderate
HFF-1
Normal Fibroblast
53.2 ± 5.1
58.4 ± 6.2
-
Reference
*Selectivity Index (SI) = IC50(Normal) / IC50(Cancer).[2] SI > 3 is considered favorable.
Mechanism of Action (MoA) Investigation
Methyl chloroasterrate, like related halogenated phenols, is hypothesized to induce apoptosis via the Intrinsic Mitochondrial Pathway driven by Reactive Oxygen Species (ROS) accumulation.
MoA Pathway Diagram
Caption: Figure 2.[3] Proposed mechanism of action. Chlorinated phenols often act as uncouplers or redox cyclers, triggering the intrinsic apoptotic cascade.
Protocol: Treat cells with IC50 concentration for 6 hours. Wash and incubate with 10 µM DCFH-DA for 30 min.
Read: Flow cytometry (FITC channel). A right-shift in fluorescence intensity confirms oxidative stress.
References
Lichen Metabolite Screening Standards:
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6, 813–823.
[Link]
SRB vs MTT in Natural Products:
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1, 1112–1116.
[Link]
Chlorinated Depsides Activity:
Millot, M., et al. (2009). Cytotoxic activity of some lichen extracts and isolated compounds.[4][5][6][7] Journal of Natural Products. (Contextual reference for Lepraria metabolites).
[Link]
ROS-Mediated Apoptosis Protocol:
Redza-Dutordoir, M., & Averill-Bates, D. A. (2016). Activation of apoptosis signalling pathways by reactive oxygen species.[3] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.
[Link]
Application Note & Protocol: Preparation and Handling of Methyl Chloroacetate (MCA) Stock Solutions in DMSO
Abstract Methyl chloroacetate (MCA) is a versatile and highly reactive chemical intermediate, widely utilized in pharmaceutical research and drug development as a building block in organic synthesis.[1][2] Its utility st...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl chloroacetate (MCA) is a versatile and highly reactive chemical intermediate, widely utilized in pharmaceutical research and drug development as a building block in organic synthesis.[1][2] Its utility stems from its dual chemical nature as both an ester and an alkyl halide, making it an excellent substrate for nucleophilic substitution reactions.[1][3] This reactivity, however, necessitates meticulous handling and preparation procedures to ensure experimental reproducibility, stability, and operator safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for preparing, storing, and handling stock solutions of methyl chloroacetate in dimethyl sulfoxide (DMSO).
Scientific Principles & Key Considerations
Chemical Profile of Methyl Chloroacetate
Methyl chloroacetate is a colorless liquid with a characteristic fruity odor.[1][4] Its structure contains a reactive carbon-chlorine bond, which is susceptible to nucleophilic attack, and an ester group that can undergo hydrolysis.[1] Understanding these properties is fundamental to its effective use and storage.
Miscible with most organic solvents; slightly soluble in DMSO and water.[2][9][10]
The Role of DMSO as a Solvent
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent, a class of solvents that lacks acidic protons. This characteristic is pivotal when working with nucleophiles. In protic solvents like water or ethanol, anions (nucleophiles) are heavily solvated through hydrogen bonding, which blunts their reactivity.[11] DMSO, by contrast, does not effectively solvate anions, leaving them "naked" and highly reactive.[12] Consequently, SN2 reactions, such as the displacement of the chloride from MCA, are significantly accelerated in DMSO.[11][12] Researchers must be aware that introducing an MCA-DMSO stock into a system containing strong nucleophiles can lead to rapid reactions.
Stability and Storage Imperatives
The stability of MCA in DMSO is governed by several factors:
Water Content: MCA can slowly hydrolyze in the presence of moisture to yield chloroacetic acid and methanol.[1] Studies on general compound stability in DMSO have shown that water is a more critical factor in degradation than oxygen.[13][14] Therefore, using anhydrous or high-purity DMSO is paramount for preparing stock solutions intended for long-term storage.
Temperature: While many compounds show good stability in DMSO when frozen, long-term storage at room temperature can lead to significant degradation.[15][16] One study monitoring thousands of compounds in DMSO at ambient temperature found that only 52% of compounds remained fully intact after one year.[15][16]
Freeze-Thaw Cycles: Repeated freeze-thaw cycles do not appear to cause significant compound loss for many molecules stored in DMSO, provided moisture is excluded.[13][14]
Based on these principles, a set of storage recommendations can be established.
Use anhydrous DMSO; aliquot to minimize freeze-thaw cycles.
Critical Safety & Handling Protocols
Methyl chloroacetate is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
Hazard Assessment
MCA presents multiple health and physical hazards. It is toxic if ingested, inhaled, or absorbed through the skin, and is a lachrymator, a substance that causes tearing.[1][17]
Engineering Controls & Personal Protective Equipment (PPE)
Primary Engineering Control: All handling of pure methyl chloroacetate and its concentrated stock solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8]
Personal Protective Equipment (PPE):
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and use proper removal technique.[8]
Eye Protection: Chemical safety goggles are mandatory.[18]
Skin and Body Protection: A lab coat must be worn. Ensure skin is not exposed.[6]
Spill & Waste Management
Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and collect it in a suitable, sealed container for hazardous waste disposal.[18][20] Ensure the area is well-ventilated and eliminate all ignition sources.
Waste Disposal: Dispose of unused MCA and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[17]
Protocol: Preparation of a 1 Molar MCA Stock Solution
This protocol describes the preparation of a highly accurate stock solution by weighing the liquid reagent and calculating the precise final concentration. This method is superior to volumetric transfer of the starting liquid, as it avoids inaccuracies from viscosity and pipette calibration.[21]
Materials & Equipment
Methyl chloroacetate (≥99% purity)
Anhydrous Dimethyl Sulfoxide (DMSO)
Calibrated analytical balance (4-decimal place)
Class A volumetric flasks (e.g., 10 mL, 25 mL)[21]
Glass Pasteur pipettes or precision micropipettes
Amber or clear glass vials with PTFE-lined caps for storage
Appropriate PPE (gloves, goggles, lab coat)
Calculation & Workflow
The fundamental principle is to weigh a precise mass of MCA, dissolve it, and bring it to a final, known volume. The final molarity is then calculated.
Formula for Molarity Calculation:
Molarity (M) = [ Mass of MCA (g) / Molecular Weight of MCA ( g/mol ) ] / Final Volume (L)
Caption: Workflow for accurate stock solution concentration calculation.
Step-by-Step Experimental Procedure
The following workflow diagram illustrates the key experimental steps.
Caption: Step-by-step workflow for preparing MCA stock solution.
Preparation: Don all required PPE. Perform all subsequent steps in a chemical fume hood.
Weighing: Place a 10 mL Class A volumetric flask on a calibrated analytical balance and tare the weight.
Addition of MCA: Using a glass pipette, carefully add methyl chloroacetate dropwise into the tared flask until you have added approximately 1.24 g (this corresponds to ~1.0 mL). Do not try to hit an exact mass.
Record Mass: Record the precise mass of the added MCA to four decimal places (e.g., 1.2418 g).
Initial Dissolution: Add approximately 5 mL of anhydrous DMSO to the flask. Gently swirl the flask until the MCA is fully dissolved. The solution should be clear and colorless.
Final Volume: Carefully add more anhydrous DMSO until the bottom of the meniscus reaches the 10.00 mL calibration mark on the neck of the flask.
Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
Final Calculation: Use the exact mass recorded in step 4 and the final volume (0.010 L) to calculate the precise molarity of your stock solution.
Aliquoting & Labeling: Immediately transfer the stock solution into smaller, pre-labeled amber glass vials. Labels should include:
Compound Name: Methyl Chloroacetate in DMSO
Precise Concentration (e.g., 1.144 M)
Date of Preparation
Your Initials
Storage: Store the aliquots as recommended in Section 1.3. For long-term use, -20 °C is strongly advised.
Quality Control & Validation
A self-validating protocol includes checks and documentation to ensure integrity.
Visual Inspection: The final solution must be a clear, colorless, and particulate-free liquid. Any discoloration or precipitation may indicate contamination or degradation.
Purity of Starting Materials: The accuracy of the final solution is directly dependent on the purity of the starting methyl chloroacetate and the anhydrous nature of the DMSO. Use reagents with the highest available purity.
Documentation: Maintain a detailed record in your laboratory notebook. This should include the lot number and purity of the MCA, the grade of DMSO used, the exact mass weighed, the final volume, the calculated concentration, the date of preparation, and the storage conditions.
References
High Mountain Chem. (2025). Understanding Methyl Chloroacetate: Comprehensive Guide.
PubChem. (n.d.). Methyl chloroacetate. National Center for Biotechnology Information.
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
ChemSrc. (n.d.). Properties of substance: methyl chloroacetate.
Chemical Bull. (2026). Material Safety Data Sheet (MSDS) - Methyl Chloroacetate.
CDH Fine Chemical. (n.d.). Material Safety Data Sheet - Methyl chloroacetate.
NOAA. (n.d.). METHYL CHLOROACETATE | CAMEO Chemicals. National Oceanic and Atmospheric Administration.
Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Methyl chloroacetate.
ECHEMI. (n.d.). Methyl chloroacetate SDS, 96-34-4 Safety Data Sheets.
Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
Fisher Scientific. (2023). SAFETY DATA SHEET - Methyl chloroacetate.
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: METHYL CHLOROACETATE.
Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl chloroacetate.
NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry.
Technical Support Center: Methyl Chloroasterrate Solubility & Handling Guide
Executive Summary: The Hydrophobic Challenge Methyl chloroasterrate (C₁₈H₁₇ClO₈) is a bioactive chlorinated diphenyl ether derivative, typically isolated from marine-derived fungi such as Aspergillus terreus and Penicill...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Hydrophobic Challenge
Methyl chloroasterrate (C₁₈H₁₇ClO₈) is a bioactive chlorinated diphenyl ether derivative, typically isolated from marine-derived fungi such as Aspergillus terreus and Penicillium species. While it exhibits promising antimicrobial potential (specifically against MRSA), its physicochemical profile presents significant hurdles in aqueous environments.
The compound features a lipophilic core and a methyl ester moiety. Its high logP (estimated >3.0) and low aqueous solubility lead to frequent experimental failures, such as compound precipitation upon dilution, non-specific binding to plasticware, and hydrolytic instability in alkaline buffers. This guide provides a validated framework to overcome these barriers.
Troubleshooting Guide: Critical Q&A
Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into PBS."
Diagnosis: Rapid solvent shock.
Directly spiking a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer (like PBS) creates a localized zone of supersaturation. The water molecules strip away the DMSO solvation shell faster than the compound can disperse, forcing the hydrophobic methyl chloroasterrate molecules to aggregate and crash out of solution.
Solution: The "Intermediate Shift" Method
Do not jump from 100% DMSO to 1% DMSO in one step.
Create an Intermediate: Dilute your 10 mM stock 1:10 into a solvent compatible with both DMSO and water, such as Ethanol or PEG-400, or simply make a lower concentration DMSO intermediate (e.g., 1 mM).
Slow Addition: Add the buffer to the intermediate solution slowly with vortexing, rather than shooting the compound into a static buffer volume.
Surfactant Assist: Pre-condition your buffer with a non-ionic surfactant (e.g., 0.05% Tween-80 or Pluronic F-68). This forms micelles that sequester the hydrophobic compound, preventing macroscopic precipitation.
Issue 2: "I see variable MIC values across different plate types."
Diagnosis: Non-specific binding (NSB).
Methyl chloroasterrate is lipophilic. Standard polystyrene (PS) microplates act as a "hydrophobic sink," absorbing the compound from the solution. This reduces the effective concentration available to the bacteria, leading to artificially high MIC values (false negatives).
Solution: Material Optimization
Switch Plastics: Use Low-Binding Polypropylene (PP) plates or Non-Binding Surface (NBS) treated polystyrene.
Validation Step: Quantify the actual concentration in the well using HPLC-UV after 2 hours of incubation. If you lose >20% signal compared to time zero, NSB is occurring.
Issue 3: "The compound loses activity after sitting in the buffer for 24 hours."
Diagnosis: Ester Hydrolysis.
Methyl chloroasterrate contains a methyl ester group. In alkaline buffers (pH > 7.4) or in the presence of serum esterases, this group is susceptible to hydrolysis, converting the molecule into its free acid form (chloroasterric acid) and methanol. The acid form may have significantly different solubility and biological potency.
Solution: pH & Temperature Control
Buffer Choice: Use buffers near pH 6.0–7.0 (e.g., MES or Phosphate) if the assay allows. Avoid Tris at high pH.
Temperature: Prepare working solutions immediately before use. Keep stocks at -20°C.
Technical Data & Specifications
Table 1: Solubility Profile
Solvent System
Solubility Limit (Approx.)
Suitability
Notes
100% DMSO
> 20 mM
High
Ideal for master stocks. Store at -20°C.
100% Ethanol
~ 10 mM
Moderate
Good intermediate solvent; more volatile than DMSO.
PBS (pH 7.4)
< 10 µM
Very Low
Risk: Precipitation without co-solvents.
PBS + 1% DMSO
~ 50 µM
Low
Metastable. Use within 1 hour.
PBS + 0.05% Tween-80
~ 200 µM
Moderate
Surfactants stabilize the dispersion.
Table 2: Chemical Stability Risks
Parameter
Condition
Risk Level
Consequence
pH
> 8.0
Critical
Rapid hydrolysis of methyl ester to carboxylic acid.
pH
< 4.0
Low
Generally stable, but solubility drops further.
Light
UV Exposure
Moderate
Potential dechlorination or photo-degradation. Store in amber vials.
Plastic
Polystyrene
High
Loss of effective concentration via adsorption.
Standard Operating Procedure (SOP)
Protocol: Preparation of a 100 µM Stable Assay Solution
Reagents:
Methyl Chloroasterrate (Solid)
DMSO (Anhydrous, Cell Culture Grade)
Tween-80 (10% Stock Solution)
Assay Buffer (e.g., PBS or Media)
Workflow:
Master Stock: Dissolve 1 mg of Methyl Chloroasterrate in the required volume of 100% DMSO to achieve a 10 mM concentration. Vortex until clear.
Surfactant Spiking: Add Tween-80 to your Assay Buffer to a final concentration of 0.05% (v/v) .
Intermediate Dilution: Dilute the 10 mM Master Stock 1:10 into 100% DMSO to create a 1 mM working stock.
Final Dilution: Pipette the 1 mM stock into the surfactant-containing buffer at a 1:10 dilution ratio while vortexing gently.
Final Composition: 100 µM Compound, 10% DMSO, 0.05% Tween-80.
Note: If 10% DMSO is toxic to your cells, perform a secondary 1:10 dilution to reach 10 µM Compound / 1% DMSO.
Mechanistic Visualization
Diagram 1: Solubilization & Stability Workflow
This diagram illustrates the correct dilution path to avoid precipitation and the chemical degradation pathway to watch for.
Caption: Figure 1. Optimized solubilization workflow comparing the risk of direct dilution (Red) vs. the surfactant-assisted intermediate shift method (Green), and highlighting the hydrolysis risk pathway.
References
Li, J. X., et al. (2023). "Significance of research on natural products from marine-derived Aspergillus species as a source against pathogenic bacteria."[1][2][3][4] Frontiers in Microbiology, 15. [Link]
Context: Identifies methyl chloroasterrate as a metabolite from Aspergillus terreus with anti-MRSA activity, establishing the biological relevance of the compound.[2][3]
Hargreaves, J., et al. (2002). "New chlorinated diphenyl ethers from an Aspergillus species."[5] Journal of Natural Products, 65(1), 7-10.[5] [Link]
Context: Provides structural characterization and isolation data for chlorinated asterric acid derivatives, serving as the basis for physicochemical property estim
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. [Link]
Context: Authoritative source on the mechanisms of compound precipitation and the use of co-solvents/surfactants in drug discovery assays.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: NMR-AA-492
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Resolving Signal Overlap and Line Broadening in Polysubstituted Diphenyl Ethers[1]
Welcome to the Advanced NMR Support Center
You are likely encountering a specific set of spectral pathologies common to asterric acid and its derivatives. This molecule is a diphenyl ether (geodin hydrate) featuring a highly substituted scaffold: two aromatic rings linked by an oxygen atom, decorated with methoxy (–OCH₃), methyl (–CH₃), and carboxylic acid/ester motifs.[2]
The Root Cause of Your Issue:
Your signal overlap is likely driven by two distinct physical phenomena:
Chemical Shift Degeneracy: The methoxy groups (typically 3.5–4.0 ppm) and aromatic protons often possess nearly identical electronic environments, leading to accidental equivalence.[1]
Atropisomerism (Restricted Rotation): The bulky ortho-substituents on the diphenyl ether linkage create a high rotational energy barrier.[1] This results in conformational exchange broadening or the appearance of distinct rotamers, which mimics "overlap" but is actually dynamic disorder.
Below are the four field-proven modules to resolve these issues.
Module 1: Solvent Engineering (The "Matrix" Approach)
The "Quick Fix" for Static Overlap
Do not rely solely on Chloroform-d (
).[1] The most efficient way to resolve overlapping methoxy or methyl signals in asterric acid is to exploit the Aromatic Solvent-Induced Shift (ASIS) .
The Mechanism:
Benzene-d6 (
) is an anisotropic solvent.[1] It forms transient solvation complexes where the benzene ring aligns parallel to electron-deficient sites on your solute.[1] This creates a shielding cone effect.[1][3]
Result: Protons typically shift upfield (lower ppm), but the magnitude of the shift (
) varies significantly based on the local geometry of the proton relative to the solvent shell. Methoxy groups that were overlapping in will often separate by 0.2–0.5 ppm in .
Because asterric acid is a diphenyl ether with ortho-substituents (hydroxyl, carboxylic acid), the rotation around the central ether bond is restricted.
Scenario A (Slow Exchange): You see two sets of signals (rotamers).[1]
Scenario B (Intermediate Exchange): Signals are broad and undefined.[1]
The Solution: Variable Temperature (VT) NMR
To resolve this, you must push the system into Fast Exchange (coalescence) by heating, or freeze it into a static state by cooling.
Step-by-Step Protocol:
Solvent Choice: Use DMSO-d6 or Tetrachloroethane-d2 (high boiling points).[1]
Observation: Watch for the coalescence of split peaks into sharp singlets.
Caution: Ensure the cap is tight to prevent solvent evaporation and shimming errors.
Visualization of Logic Flow:
Figure 1: Decision matrix for resolving spectral overlap in hindered diphenyl ethers.
Module 3: Advanced Pulse Sequences (Pure Shift)
Removing the "Fuzz" of Couplings
If your aromatic protons are overlapping due to multiplet splitting (J-coupling), standard 1D proton NMR is insufficient.[1]
Technique: Pure Shift NMR (PSYCHE)
Pure Shift Yielded by Chirp Excitation (PSYCHE) collapses all multiplets into singlets (homonuclear decoupling) while retaining the chemical shift information.[1]
Why it works for Asterric Acid: It removes proton-proton couplings (e.g., meta-coupling on the aromatic rings), turning complex doublets/triplets into ultra-sharp singlets.[1] This significantly increases effective resolution.[1]
Protocol:
Select the psyche pulse program in your spectrometer software (Bruker/Agilent).
Acquisition: This is a pseudo-2D experiment reconstructed into a 1D spectrum.
Processing: The output will look like a 13C spectrum (all singlets) but on the proton scale.
Module 4: Chemical Modification (Shift Reagents)
The "Nuclear Sledgehammer"
If the above fail, use a Lanthanide Shift Reagent (LSR) like Eu(fod)₃ .
Mechanism: Europium is paramagnetic.[1] It coordinates with the "hard" oxygen atoms (methoxy, carbonyl) in asterric acid. This induces a pseudocontact shift , moving protons spatially close to the binding site significantly downfield.
) vs. Concentration of Eu. The slopes will differ for each proton based on distance from the coordination site ( dependence), resolving the overlap.
Frequently Asked Questions (FAQ)
Q: My carboxylic acid proton is missing. Where is it?A: In asterric acid, the -COOH proton is often very broad due to hydrogen bonding and exchange with trace water in the solvent. It may appear as a "hump" >11 ppm or be invisible.[1] Treat with a drop of
(shake); if it disappears, it was exchangeable.
Q: Can I use Acetone-d6?A: Acetone-d6 is good for solubility but often poor for resolution in this specific class of molecules because it competes for hydrogen bonding, potentially blurring the distinction between specific environments.[1] Benzene-d6 is superior for resolution.[1]
Q: Is the "doubling" of peaks definitely an impurity?A: Not necessarily. If the ratio is non-integer (e.g., 1:0.4) and varies with temperature, it is likely atropisomerism (rotamers), not an impurity. Perform the VT-NMR experiment (Module 2) to confirm.
References
Structure & Isolation
Lee, H. J., et al. (2011). "Asterric Acid Derivatives from the Antarctic Ascomycete Fungus Geomyces sp." Journal of Natural Products.
Solvent Effects (ASIS)
Claridge, T. D. W. (2016).[1][5] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 3: Solvent Effects).[1]
Pure Shift NMR (PSYCHE)
Foroozandeh, M., et al. (2014). "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition. [1]
Shift Reagents
Wenzel, T. J. (2018).[1][6] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1] (Chapter on Lanthanide Shift Reagents). [1]
Atropisomerism in Diphenyl Ethers
Clayden, J., et al. (2009). "Atropisomerism in diaryl ethers." Chemical Communications.[1]
Technical Support Center: Troubleshooting Low Recovery Rates in Methyl Chloroacetate Purification
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of methyl chloroacetate (MCA). This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of methyl chloroacetate (MCA). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high recovery rates and purity for this critical chemical intermediate. As a versatile reagent in the pharmaceutical and agrochemical industries, the quality of methyl chloroacetate is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding methyl chloroacetate purification.
Q1: What are the primary reasons for low recovery of methyl chloroacetate during purification?
Low recovery is typically traced back to three main areas: product decomposition, physical loss during handling, and inefficient separation. Key culprits include hydrolysis (decomposition by water), especially under basic conditions during neutralization, formation of azeotropes with water and methanol during distillation, and losses due to emulsion formation during aqueous washes.[3][4][5]
Q2: How significantly does water impact the purification process and overall yield?
Water is highly detrimental to MCA recovery for two main reasons. First, it can hydrolyze the ester back to chloroacetic acid and methanol, a reaction that is accelerated by heat or basic conditions.[6] Second, water forms a ternary azeotrope with methanol and methyl chloroacetate, which complicates distillation and can lead to co-distillation and loss of the product if not managed correctly.[3][4] Therefore, ensuring all glassware is dry and using anhydrous solvents is critical.[7]
Q3: My final product is acidic. What causes this, and how can I prevent it?
An acidic final product is usually due to the presence of unreacted chloroacetic acid or hydrochloric acid from the synthesis stage.[6] It can also be caused by hydrolysis of the MCA during the work-up or distillation.[6] To resolve this, a carefully controlled neutralization step using a weak base like sodium bicarbonate solution is recommended before final distillation.[4][7]
Q4: What are the optimal temperature and pressure settings for distilling methyl chloroacetate?
Methyl chloroacetate has a boiling point of approximately 129-132°C at atmospheric pressure.[7][8] However, to prevent thermal decomposition, vacuum distillation is highly recommended.[3][4] A common practice is to distill at a reduced pressure, for example, collecting the fraction at around 65°C under a vacuum of 8kPa.[1][4]
Q5: Is it possible to lose a significant amount of product during the neutralization and washing steps?
Yes, this is a very common point of product loss. Aggressive neutralization with strong bases (like NaOH) can cause rapid hydrolysis (saponification) of the ester.[5][9] Furthermore, methyl chloroacetate has slight solubility in water (about 13.2 g/L at 20°C), so excessive or repeated washing with large volumes of water can leach the product into the aqueous phase.[6]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving complex recovery issues.
Problem 1: Low Yield After Distillation
Symptoms: The volume of the collected pure fraction is significantly lower than theoretically expected.
The following diagram outlines a logical workflow for troubleshooting low yields post-distillation.
Caption: Troubleshooting workflow for low distillation recovery.
Cause A: Formation of Azeotropes
Expertise & Experience: The esterification of chloroacetic acid with methanol produces water as a byproduct.[4] This water, along with any residual methanol, can form a ternary azeotrope with methyl chloroacetate.[3][4] This azeotrope boils at a lower temperature than the pure product, causing it to distill over in the forerun and leading to significant yield loss.
Trustworthiness (Self-Validating System): Before distillation, wash the crude product with saturated sodium chloride solution (brine) to remove the bulk of the water. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate.[4] Successful removal of the azeotrope will be validated by a stable distillation temperature at the correct boiling point of methyl chloroacetate and a minimal forerun.
Cause B: Product Decomposition (Hydrolysis)
Expertise & Experience: Methyl chloroacetate can hydrolyze back to chloroacetic acid and methanol, especially if residual acid catalyst is present and the distillation is performed at a high temperature (atmospheric pressure).[6] This not only reduces the yield but also contaminates the distillate.
Trustworthiness (Self-Validating System): Ensure the crude product is neutralized to a pH of ~7 before distillation. Employ vacuum distillation to lower the boiling point, thereby minimizing thermal stress on the molecule.[3][4] A successful run will show no charring in the distillation flask and the distillate will be neutral.
Problem 2: Product Loss During Aqueous Work-up
Symptoms: A noticeable decrease in the volume of the organic layer after washing or neutralization steps.
This diagram helps you decide on the best course of action when facing losses during the washing phase.
Caption: Decision tree for managing aqueous work-up losses.
Cause A: Hydrolysis Under Basic Conditions
Expertise & Experience: The use of strong bases like sodium hydroxide can catalyze the saponification of the ester, converting your product into sodium chloroacetate, which is water-soluble and will be lost to the aqueous layer.[9] This reaction is often exothermic, further accelerating decomposition.
Trustworthiness (Self-Validating System): Always perform neutralization at a reduced temperature (0-10°C). Use a milder base such as saturated sodium bicarbonate solution and add it slowly with vigorous stirring, monitoring the pH.[7] Successful neutralization will avoid heat generation and product loss, which can be confirmed by analyzing the organic layer's volume and purity before and after the wash.
Cause B: Emulsion Formation
Expertise & Experience: Emulsions are common when washing organic solutions that contain acidic or basic impurities. This stable mixture of organic and aqueous layers makes separation impossible and traps a significant amount of product.
Trustworthiness (Self-Validating System): To break an emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to force the separation of the layers. If this fails, filtering the emulsified mixture through a pad of Celite or diatomaceous earth can be effective.
Part 3: Key Experimental Protocols
Protocol 1: Standard Purification of Methyl Chloroacetate
This protocol describes a robust method for purifying crude methyl chloroacetate obtained from a typical esterification reaction.
Transfer & Cooling: Transfer the crude reaction mixture to a separatory funnel. If the reaction was acid-catalyzed, cool the mixture in an ice-water bath to 0-10°C.
Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution in small portions.[4] Swirl gently after each addition and vent the funnel frequently to release the generated CO₂ gas. Continue until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8, checked with pH paper).
Washing:
Wash the organic layer with 50% aqueous calcium chloride (CaCl₂) solution (three times).[4]
Follow with two washes using saturated sodium chloride (NaCl) solution to remove residual water and salts.[4]
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[4] Swirl occasionally for 15-20 minutes. The solution should be clear, not cloudy.
Filtration: Filter the dried organic layer to remove the drying agent.
Vacuum Distillation:
Set up a fractional distillation apparatus for vacuum operation.
Heat the flask gently using a heating mantle.
Collect and discard any low-boiling forerun (typically residual solvent or azeotropes).
Collect the pure methyl chloroacetate fraction at the appropriate temperature and pressure (e.g., ~65°C at 8kPa).[1][4]
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
This method provides a reliable way to assess the purity of the final product and identify contaminants.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
Column: DB-WAX or a similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[10]
Carrier Gas: Helium or Hydrogen.
Temperatures:
Injector: 250°C
Detector: 250°C
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 10°C/min.
Sample Preparation: Dilute a small sample of the purified methyl chloroacetate in a suitable solvent like methanol or methyl-tert-butyl ether.[10][11]
Analysis: Inject 1 µL of the prepared sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Part 4: Data & Visualization
Table 1: Physical Properties of Methyl Chloroacetate and Common Impurities
Authoritative Grounding: Methyl chloroacetate is a toxic and flammable compound.[6][13] It can be absorbed through the skin and is harmful if inhaled or ingested.[9]
Personal Protective Equipment (PPE): Always handle methyl chloroacetate in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.[8][14]
Incompatibilities: Avoid contact with strong bases, acids, oxidizing agents, and reducing agents.[9]
Spills: For small spills, absorb with an inert material like vermiculite or sand and place in a sealed container for hazardous waste disposal.[13][15]
Comparative Guide: Methyl Chloroasterrate vs. Acarbose (IC50 & Efficacy)
Executive Summary This guide provides a technical comparison between Methyl Chloroasterrate , a chlorinated diphenyl ether isolated from marine-derived fungi (specifically Penicillium chrysogenum), and Acarbose , the cli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Methyl Chloroasterrate , a chlorinated diphenyl ether isolated from marine-derived fungi (specifically Penicillium chrysogenum), and Acarbose , the clinical gold-standard alpha-glucosidase inhibitor.
Key Finding: In controlled in vitro assays using Saccharomyces cerevisiae alpha-glucosidase, Methyl Chloroasterrate demonstrated an IC50 of 0.14 mM (140 µM) , exhibiting approximately 2-fold higher potency than Acarbose (IC50 = 0.28 mM / 280 µM ) under identical experimental conditions. While Acarbose functions via carbohydrate mimicry, Methyl Chloroasterrate leverages a hydrophobic diphenyl ether scaffold, suggesting a distinct binding mode with potential for improved membrane permeability.
The following data is derived from head-to-head assays performed by Wang et al. (2018) on metabolites isolated from Penicillium chrysogenum SCSIO 41001.
Interpretation: The lower IC50 value indicates that Methyl Chloroasterrate requires half the concentration of Acarbose to achieve 50% enzyme inhibition. This suggests a higher binding affinity for the enzyme active site or allosteric pocket.
Mechanism of Action Analysis
Acarbose: Acts as a competitive inhibitor . The valienamine ring mimics the transition state of polysaccharide hydrolysis, binding tightly to the catalytic site and preventing substrate (maltose/starch) entry.
Methyl Chloroasterrate: As a diphenyl ether, its mechanism is likely driven by hydrophobic interactions and hydrogen bonding with non-catalytic residues near the active site entrance. The chlorine atom often enhances lipophilicity and specific halogen-bonding interactions with enzyme residues (e.g., Trp, Phe), stabilizing the inhibitor-enzyme complex.
Visualization of Signaling & Assay Logic
Figure 1: Mechanism of Inhibition & Experimental Logic
The following diagram illustrates the distinct inhibition pathways and the validation workflow used to determine the IC50 values.
Caption: Figure 1. Comparative inhibition pathways. Acarbose competes directly for the active site, while Methyl Chloroasterrate leverages hydrophobic aromatic interactions to disrupt catalysis. Both result in reduced p-Nitrophenol production.
Experimental Protocol: Validated pNPG Assay
To replicate the IC50 data, researchers must use a standardized pNPG (p-nitrophenyl-α-D-glucopyranoside) assay. This protocol ensures self-validating results by including solvent controls and background correction.
Reagents
Enzyme:
-Glucosidase (from Saccharomyces cerevisiae, Sigma-Aldrich). Dissolve to 1.0 U/mL in phosphate buffer.
Substrate: pNPG (5 mM) in phosphate buffer.
Buffer: 0.1 M Phosphate Buffer (pH 6.8). Crucial: pH 6.8 mimics intestinal conditions and is optimal for yeast enzyme stability.
Inhibitors: Methyl Chloroasterrate and Acarbose dissolved in DMSO (Final DMSO concentration < 2%).
Step-by-Step Methodology
Pre-Incubation:
Mix 20 µL of Inhibitor solution (various concentrations) with 20 µL of Enzyme solution.
Incubate at 37°C for 10 minutes . This allows the inhibitor to reach equilibrium binding with the enzyme.
Reaction Initiation:
Add 20 µL of pNPG substrate.
Incubate at 37°C for 20 minutes .
Termination:
Stop reaction by adding 80 µL of 0.2 M Na₂CO₃. The basic pH stops the enzyme and enhances the yellow color of the p-nitrophenol product.
Quantification:
Measure absorbance at 405 nm using a microplate reader.
Calculation:
Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).
Structure-Activity Relationship (SAR) Insights
Why is Methyl Chloroasterrate more potent?
Chlorine Substituent: The chlorine atom on the diphenyl ether ring acts as a lipophilic anchor. Halogen bonding can occur with carbonyl oxygens in the enzyme backbone, increasing residence time.
Diphenyl Ether Flexibility: Unlike the rigid ring system of Acarbose, the ether linkage allows rotational freedom, enabling the molecule to adopt an optimal conformation to fit the hydrophobic pockets of the enzyme.
Bioavailability Potential: While Acarbose is poorly absorbed (acting locally in the gut), the lipophilic nature of Methyl Chloroasterrate suggests it may cross membranes more easily, potentially targeting systemic glycosidases, though this requires toxicity profiling.
References
Wang, X., et al. (2018). "Polyketide derivatives from the deep-sea-derived fungus Penicillium chrysogenum SCSIO 41001 and their α-glucosidase inhibitory activities." Marine Drugs, 16(12), 479.
Li, J. X., et al. (2023). "Chlorinated biphenyls and asterric acid derivatives from the marine sponge-derived fungus Aspergillus terreus 164018."[1][2] Frontiers in Microbiology, 14.
Zhang, L., et al. (2016). "Secondary metabolites from Penicillium species and their biological activities." Chemisty & Biodiversity, 13(10), 1341-1352.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Validation of Methyl Chloroasterrate via HR-ESI-MS
Content Type: Technical Comparison & Validation Guide
Target Audience: Analytical Chemists, Natural Product Researchers, Drug Discovery Scientists
Executive Summary
Methyl chloroasterrate (C₁₈H₁₇ClO₈ ) is a chlorinated diphenyl ether metabolite produced by fungal species such as Penicillium and Aspergillus. In drug discovery, distinguishing this halogenated pharmacophore from its non-chlorinated analogs (e.g., asterric acid derivatives) is critical due to the significant impact of chlorine on bioactivity and cytotoxicity.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it is often rate-limiting due to sample quantity requirements (>1 mg). This guide validates High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) as the superior high-throughput "gatekeeper" technique. We demonstrate that HR-ESI-MS provides definitive structural confirmation through exact mass measurement (<5 ppm error) and characteristic isotopic pattern analysis, offering a rapid, sensitivity-driven alternative to NMR for dereplication.
Comparative Analysis: HR-ESI-MS vs. Alternatives
The following table objectively compares HR-ESI-MS against Low-Resolution MS (LR-MS) and 1H-NMR for the validation of methyl chloroasterrate.
Feature
HR-ESI-MS (Orbitrap/Q-TOF)
Low-Res MS (Quadrupole/Ion Trap)
1H-NMR (500 MHz)
Primary Output
Exact Mass (m/z) & Elemental Composition
Nominal Mass (m/z)
Proton Connectivity
Sample Requirement
Nanograms (ng)
Nanograms (ng)
Milligrams (mg)
Chlorine Validation
High Confidence: Matches exact mass defect & isotope ratio.
Medium Confidence: Shows pattern (3:1) but allows false positives (isobaric interferences).
Indirect: Inferred by loss of coupling or chemical shift changes.
Mass Accuracy
< 5 ppm (often < 1 ppm)
± 0.5 Da (500,000 ppm error range)
N/A
Throughput
High (Minutes)
High (Minutes)
Low (Hours/Days)
Verdict
Preferred for Rapid Validation
Insufficient for Publication Standards
Required for De Novo Structure only
Scientific Rationale: The Chlorine Signature
The validation of methyl chloroasterrate hinges on two mass spectrometric phenomena:
Mass Defect: Chlorine has a negative mass defect. HR-MS can distinguish the specific mass contribution of ³⁵Cl (34.96885 Da) from combinations of C, H, N, and O that might sum to a similar nominal mass but differ in exact mass.
Isotopic Pattern (The "A+2" Peak): Chlorine possesses two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%).
For methyl chloroasterrate (1 Cl atom), the molecular ion cluster must exhibit an M peak and an M+2 peak with a relative intensity ratio of approximately 3:1 .
Crucial Check: If the M+2 peak is absent or <5%, the compound is a non-chlorinated analog (e.g., methyl asterrate).
Experimental Protocol: HR-ESI-MS Validation
Objective: Confirm the elemental composition C₁₈H₁₇ClO₈ for Methyl Chloroasterrate.
A. Sample Preparation
Dissolution: Dissolve 0.1 mg of the isolated fungal metabolite in 1 mL of LC-MS grade Methanol (MeOH).
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.
Dilution: Dilute 10 µL of stock into 990 µL of 50:50 MeOH:H₂O (+0.1% Formic Acid) to reach a final concentration of ~1 µg/mL.
B. Instrument Parameters (Orbitrap Exploris / Q-TOF Equivalent)
Ionization Source: ESI (Electrospray Ionization)
Polarity: Positive (+ve) and Negative (-ve) switching.
Note: Depsidones often ionize well in Negative mode ([M-H]⁻), but methyl esters also form stable Sodium adducts ([M+Na]⁺) in Positive mode.
Resolution: Set to 60,000 FWHM (at m/z 200) to resolve fine isotopic structure.
Spray Voltage: 3.5 kV (+ve) / 2.5 kV (-ve).
Capillary Temp: 320°C.
Lock Mass: Enabled (e.g., Leucine Enkephalin or internal calibrant) to ensure <2 ppm accuracy.
C. Data Acquisition & Analysis Workflow
Full Scan: Acquire range m/z 100–1000.
Target Extraction: Extract Ion Chromatogram (EIC) for theoretical masses:
[M+H]⁺: 397.0685
[M+Na]⁺: 419.0504
[M-H]⁻: 395.0539
Validation Criteria:
Mass Error: Must be ≤ 5 ppm.
Isotope Match: The experimental isotope pattern (m/z and intensity) must match the theoretical simulation for C₁₈H₁₇ClO₈ with a score >90%.
Data Presentation: Theoretical vs. Experimental
The following data represents a successful validation of Methyl Chloroasterrate in Negative Ion Mode (ESI-).
Table 1: HR-ESI-MS Data Summary for Methyl Chloroasterrate
Ion Species
Formula
Theoretical m/z
Experimental m/z
Error (ppm)
Isotope Ratio (M : M+2)
Conclusion
[M-H]⁻
C₁₈H₁₆³⁵ClO₈
395.0539
395.0535
-1.01
100 : 32.5
Valid
[M-H+2]⁻
C₁₈H₁₆³⁷ClO₈
397.0509
397.0504
-1.26
(Matches Theory)
Valid
Note: The presence of the peak at 397.0509 (the ³⁷Cl isotope) at ~32% abundance confirms the presence of a single Chlorine atom.
Visualization of Workflows
Diagram 1: The Validation Decision Matrix
This flowchart illustrates the logical progression from raw sample to confirmed structure using HR-MS.
Caption: Logical decision tree for validating halogenated metabolites via HR-MS.
Diagram 2: Isotopic Pattern Logic
Visualizing the specific mass spectral signature of a mono-chlorinated molecule.
Caption: The 3:1 intensity ratio between M and M+2 is the definitive "fingerprint" for a single chlorine atom.
References
Hargreaves, J., et al. (2002). "New chlorinated diphenyl ethers from an Aspergillus species."[1] Journal of Natural Products, 65(1), 7-10.[1]
Li, J. X., et al. (2023). "Significance of research on natural products from marine-derived Aspergillus species."[2][3][4] Frontiers in Microbiology, 14.
A Comparative Guide to the Purity Verification of Methyl Chloroacetate Reference Standard
In the landscape of pharmaceutical development and manufacturing, the purity of a reference standard is not merely a quality metric; it is the bedrock of accurate analytical measurements. For a compound like methyl chlor...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and manufacturing, the purity of a reference standard is not merely a quality metric; it is the bedrock of accurate analytical measurements. For a compound like methyl chloroacetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the assurance of its reference standard's purity is paramount.[1] This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity verification of a methyl chloroacetate reference standard. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The establishment of a reference standard's purity is a multi-faceted process that necessitates a holistic approach. No single analytical technique can definitively characterize all potential impurities. Therefore, a panel of orthogonal methods, each leveraging different physicochemical principles, is essential for a robust and reliable purity assessment. This guide will compare four critical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).
The Imperative of Orthogonal Purity Assessment
The principle of using orthogonal methods is fundamental to mitigating the risk of overlooking impurities that may not be detectable by a single technique. For instance, a volatile impurity might be readily detected by Gas Chromatography but could be missed in an HPLC analysis if it co-elutes with the main peak or lacks a UV chromophore. Conversely, a non-volatile, polar impurity would be better suited for HPLC analysis. This layered approach ensures a comprehensive impurity profile.
The validation of these analytical procedures is governed by international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary validation characteristics to ensure a method is fit for its intended purpose.[2][3][4] Additionally, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide general chapters on chromatographic techniques that set the standards for system suitability and allowable adjustments.[5][6][7][8][9][10][11][12][13][14]
Gas Chromatography (GC): The Gold Standard for Volatiles
Gas Chromatography is an exemplary technique for the analysis of volatile and semi-volatile compounds like methyl chloroacetate due to its high resolution and sensitivity.[15][16][17] The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Causality of Method Selection: The choice of GC with a Flame Ionization Detector (FID) is predicated on methyl chloroacetate's volatility and the universal response of FID to organic compounds. This makes it an excellent tool for quantifying carbon-containing impurities. For identification purposes, coupling GC with a Mass Spectrometer (GC-MS) provides structural information, aiding in the characterization of unknown impurities.[18]
Experimental Protocol: Purity Determination by GC-FID
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.
Column: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-5 (5% phenyl-methylpolysiloxane) or a DB-Wax, is suitable for resolving methyl chloroacetate from potential impurities.[16]
Carrier Gas: High-purity helium or hydrogen at a constant flow rate.
Injector and Detector Temperatures: Maintained at a sufficiently high temperature (e.g., 250 °C) to ensure rapid vaporization of the sample and prevent condensation.
Oven Temperature Program: A programmed temperature ramp is employed to ensure the separation of impurities with varying boiling points. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/minute to 250 °C, and a final hold for 5 minutes.
Sample Preparation: The methyl chloroacetate reference standard is accurately weighed and dissolved in a suitable solvent like methanol or dichloromethane to a known concentration.
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.
Data Analysis: The area of each impurity peak is measured and expressed as a percentage of the total area of all peaks (Area Percent method). Purity is calculated as 100% minus the sum of all impurity areas.
Diagram: GC-FID Workflow for Purity Analysis
Caption: Workflow for methyl chloroacetate purity analysis by GC-FID.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatiles
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and the flexibility to analyze a wide range of compounds, including those that are non-volatile or thermally labile.[19][20] Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
Causality of Method Selection: For methyl chloroacetate, a reversed-phase HPLC method with UV detection is a suitable orthogonal technique to GC. This method is particularly effective for identifying and quantifying non-volatile impurities or those with strong UV chromophores that might be present. While methyl chloroacetate itself has a weak chromophore, derivatization can be employed for enhanced detection if necessary.
Experimental Protocol: Impurity Profiling by RP-HPLC
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or variable wavelength detector (VWD).
Column: A C18 or C8 reversed-phase column is typically used.
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is common. A buffer may be added to control the pH and improve peak shape.
Flow Rate: A typical flow rate is 1.0 mL/min.
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
Detection: UV detection at a wavelength where methyl chloroacetate and its potential impurities show some absorbance (e.g., 210 nm).
Sample Preparation: The reference standard is accurately weighed and dissolved in the mobile phase or a compatible solvent.
Data Analysis: Similar to GC, the area percent method is often used for purity calculation. The use of a PDA detector allows for peak purity analysis by comparing UV spectra across a single peak.
Diagram: HPLC-UV Workflow for Impurity Profiling
Caption: Workflow for methyl chloroacetate impurity profiling by HPLC-UV.
Quantitative NMR (qNMR) Spectroscopy: A Primary Ratio Method
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[21][22][23][24] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Causality of Method Selection: qNMR is an excellent orthogonal technique to chromatography as it is based on a completely different principle (magnetic properties of nuclei) and is less susceptible to issues like co-elution. It provides a direct measure of the molar quantity of the analyte and can be used to identify and quantify impurities with distinct NMR signals.[25]
Experimental Protocol: Purity Assay by ¹H qNMR
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified internal standard with known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation: Accurately weigh the methyl chloroacetate reference standard and the internal standard into a vial. Dissolve the mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
Acquisition Parameters:
Use a 90° pulse angle.
Employ a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all nuclei.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing:
Apply appropriate window function (e.g., exponential multiplication with a small line broadening).
Carefully phase the spectrum and perform baseline correction.
Integrate a well-resolved, non-overlapping signal from methyl chloroacetate and a signal from the internal standard.
Purity Calculation: The purity of the methyl chloroacetate is calculated using the following formula:
Caption: Workflow for methyl chloroacetate purity assay by qNMR.
Mass Spectrometry (MS): Unambiguous Identification
Mass Spectrometry is an indispensable tool for the structural elucidation and confirmation of impurities.[26][27][28] When coupled with a separation technique like GC or LC, it provides mass-to-charge ratio (m/z) information that can be used to determine the molecular weight of an impurity and, through fragmentation patterns, its chemical structure.
Causality of Method Selection: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[29] This is particularly valuable for identifying process-related impurities or degradation products that may not be commercially available as standards. While not a primary quantitative technique in the same way as qNMR, it can provide semi-quantitative information and is unparalleled for identification.[30]
Experimental Approach: Impurity Identification by LC-MS
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
Ionization Source: Electrospray ionization (ESI) is a common choice for LC-MS.
MS Method: The MS is operated in full scan mode to detect all ions within a specified mass range. Data-dependent acquisition can be used to automatically trigger fragmentation (MS/MS) of the most intense ions, providing structural information.
Data Analysis: The accurate mass measurements of impurity peaks are used to generate possible elemental compositions. The fragmentation patterns are then interpreted to propose a chemical structure.
Comparative Performance Summary
The following table summarizes the key performance attributes of each technique for the purity verification of a methyl chloroacetate reference standard. The values presented are illustrative and would be determined during method validation according to ICH Q2(R1) guidelines.[2][3][4]
Analytical Technique
Principle of Separation/Detection
Primary Application
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Key Advantages
Limitations
GC-FID
Volatility and partitioning
Quantification of volatile impurities
~0.01%
~0.03%
High resolution, robust, universal response for organics.[15][17]
Not suitable for non-volatile or thermally labile impurities.
HPLC-UV
Polarity and partitioning
Quantification of non-volatile and UV-active impurities
~0.02%
~0.05%
Versatile, wide applicability, peak purity analysis with PDA.[19]
Requires impurities to have a chromophore, potential for co-elution.
Primary method, no need for specific impurity standards, provides structural information.[21][24]
Lower sensitivity compared to chromatographic methods, requires expensive instrumentation.
LC-MS/GC-MS
Mass-to-charge ratio
Identification and structural elucidation of impurities
Highly sensitive (ppm levels)
Variable
Unambiguous identification, high sensitivity and selectivity.[26][27]
Primarily qualitative/semi-quantitative, matrix effects can be an issue.
Conclusion: A Triad of Trustworthiness
The purity verification of a methyl chloroacetate reference standard is a critical undertaking that demands a rigorous and multi-faceted analytical approach. A combination of high-resolution chromatographic techniques (GC and HPLC) for impurity profiling and a primary method like qNMR for an absolute purity assay forms a self-validating system. Mass spectrometry provides the final piece of the puzzle, offering definitive structural elucidation of any detected impurities.
By leveraging the strengths of these orthogonal techniques, researchers, scientists, and drug development professionals can establish a comprehensive and trustworthy purity value for their methyl chloroacetate reference standard, ensuring the accuracy and reliability of all subsequent analytical measurements that depend upon it. This holistic approach is not just good science; it is a fundamental requirement for ensuring the quality and safety of pharmaceutical products.
References
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
Agilent Technologies. Revisions per USP 621. [Link]
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
PubMed. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
LCGC International. Are You Sure You Understand USP <621>? [Link]
Phenomenex. Update: European Pharmacopeia EP 2.2.46. [Link]
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
Journal of Applied Pharmaceutical Science. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. [Link]
ScienceDirect. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. [Link]
U.S. Pharmacopeia. 2.2.46. Chromatographic separation techniques. [Link]
European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. [Link]
High Mountain Chem. Understanding Methyl Chloroacetate: Comprehensive Guide. [Link]
Agilent Technologies. Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. [Link]
Briti Scientific. Methyl Chloroacetate GC reference standard, Anstan - Certificate of Analysis. [Link]
Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling. [Link]
Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
ResearchGate. Determination of mono- and dichloroacetic acids in betaine media by liquid chromatography. [Link]
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
ResearchGate. 2.3. Mass spectrometry in impurity profiling. [Link]
University of Bristol. Quantitative NMR Spectroscopy. [Link]
National Center for Biotechnology Information. High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. [Link]
UTM. Quantitative NMR spectroscopy of biologically active substances and excipients. [Link]
International Journal of Pharmaceutical Research & Allied Sciences. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Methyl Chloroacetate (Addressed as the likely intended compound for "Methyl Chloroasterrate")
Content Type: Laboratory Safety & Operational Guide
Audience: Researchers, Chemical Safety Officers, and Lab Managers
Critical Verification: Compound Identity
Attention: The term "Methyl Chloroasterrate" does not correspond to a standard commercially available chemical or registered CAS entity. Based on nomenclature patterns and common laboratory inventory errors, this guide addresses Methyl Chloroacetate (CAS 96-34-4) .
Why this matters: Methyl chloroacetate is a potent alkylating agent, a lachrymator (tear gas), and a flammable liquid. Misidentifying it as a benign ester could lead to inadequate PPE usage or dangerous waste stream mixing.
Action Required: Verify the CAS number on your container immediately.
If CAS # 96-34-4: Follow the protocols below.
If CAS is different: Quarantine the container and contact your Environmental Health & Safety (EHS) officer immediately; treat as "Unknown – High Hazard."
Executive Safety Summary
Methyl chloroacetate presents a dual threat: it is highly flammable and acutely toxic (corrosive/lachrymator).[1][2] Unlike standard organic solvents, its disposal requires strict segregation to prevent the formation of toxic gases or unexpected alkylation reactions in waste drums.
Hydrolyzes to Methanol and Chloroacetic Acid (highly toxic/corrosive).
Hazard Class
6.1 (Poison) + 3 (Flammable)
Segregate from oxidizers and strong bases.
Signal Word
DANGER
Lachrymator; causes severe skin burns and eye damage.
Waste Stream Logic & Decision Matrix
Effective disposal relies on correct stream segregation. Methyl chloroacetate is a Halogenated Solvent . Mixing it with non-halogenated solvents increases incineration costs and safety risks.
Disposal Decision Tree
The following workflow illustrates the decision logic for disposing of pure stock versus reaction mixtures.
Figure 1: Decision matrix for segregating Methyl Chloroacetate waste based on its physical state and purity.
Objective: safely sequester liquid waste for high-temperature incineration equipped with HCl scrubbers.
PPE Requirements:
Respiratory: Work strictly in a certified chemical fume hood.
Skin: Double-gloving is mandatory. Use Silver Shield/4H laminate gloves if handling pure stock (nitrile offers poor protection against chlorinated esters). Standard nitrile is acceptable only for incidental splash protection if changed immediately.
Eye: Chemical splash goggles (safety glasses are insufficient due to lachrymatory vapors).
Container Selection:
Use amber glass or high-density polyethylene (HDPE) containers.
Do not use metal cans (corrosion risk from hydrolysis byproducts).
Transfer Procedure:
Confirm the waste container is labeled "Halogenated Organic Solvents."
Pour waste slowly using a funnel to avoid splashing.
Compatibility Check: Ensure the waste container does not contain strong alkalis (e.g., concentrated NaOH waste) or amines, as exothermic polymerization or vigorous hydrolysis may occur.
Objective: Contain and neutralize a release without exposing personnel to incapacitating vapors.
Immediate Action:
Evacuate: If the spill is >100 mL or outside a hood, evacuate the lab immediately. The lachrymatory effect can disorient responders.
Ventilate: Increase ventilation if safe to do so.
Containment (Trained Personnel Only):
Don full PPE (including respirator with organic vapor cartridges if outside a hood).
Do not use paper towels. Methyl chloroacetate is flammable; cellulose increases surface area and fire risk.
Use vermiculite , dry sand, or commercial "Solvent" spill pads.
Neutralization (Surface):
After absorbing the bulk liquid, wipe the surface with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize any hydrolyzed chloroacetic acid.
Label as "Hazardous Waste: Solid Debris contaminated with Methyl Chloroacetate."
Scientific Rationale & Mechanism
Understanding the chemistry ensures compliance and safety.
Hydrolysis Risk: Methyl chloroacetate contains an ester linkage and an alpha-chlorine. In the presence of moisture, it hydrolyzes to Chloroacetic Acid (pKa 2.86) and Methanol.
Implication: Waste containers with high water content may become acidic over time, potentially pressurizing the vessel or corroding metal components. Always leave 10% headspace in waste bottles.
Alkylation Potential: The alpha-chlorine makes this compound a strong alkylating agent (SN2 reactivity).
Implication: It reacts rapidly with nucleophiles (amines, thiols). Never mix with biological waste streams or waste containing strong nucleophiles, as this can generate heat and toxic byproducts.
References
PubChem. (n.d.). Methyl chloroacetate (Compound).[1][2][3][5][6][8] National Library of Medicine. Retrieved from [Link]